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Compound Name: CEP-28122 mesylate salt

Cat. No.: B10762211
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Abstract

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma
Kinase (ALK), a key oncogenic driver in various cancers. As a diaminopyrimidine derivative, its
chemical structure allows for high-affinity binding to the ALK kinase domain, leading to the
inhibition of its downstream signaling pathways and subsequent anti-tumor activity. This
technical guide provides a comprehensive overview of the available information on CEP-
28122, with a focus on its chemical properties, biological activity, and the signaling pathways it
modulates. While a detailed, publicly available, step-by-step synthesis and purification protocol
for CEP-28122 mesylate salt remains proprietary, this document outlines a representative
synthetic approach for structurally related diaminopyrimidine compounds to provide valuable
insights for researchers in the field.

Introduction to CEP-28122

CEP-28122 is a second-generation ALK inhibitor developed to address resistance to earlier
inhibitors like crizotinib. It demonstrates significant potency against both wild-type and mutated
forms of the ALK enzyme. The mesylate salt form of CEP-28122 is often utilized to improve its
solubility and bioavailability.

Chemical Structure:
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(1S,2S,3R,4R)-3-((5-chloro-2-(((S)-1-methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-
benzoannulen-2-yl)amino)pyrimidin-4-yl)amino)bicyclo[2.2.1]hept-5-ene-2-carboxamide

methanesulfonate

Quantitative Biological Data

The biological activity of CEP-28122 has been characterized through various in vitro and in

vivo studies. The following tables summarize the key quantitative data available.

Parameter Value Assay Type Reference
Enzyme-based TRF

IC56 (ALK) 1.9+0.5nM
assay

IC56 (Flt4) 46 £ 10 nM Enzyme-based assay

Cellular IC56 20 nM Karpas-299 cell line

Table 1: In Vitro Inhibitory Activity of CEP-28122
Animal Model Dosage Outcome Reference

SCID mice with Sup-

M2 tumor xenografts

3, 10, or 30 mg/kg
orally (24 days)

Dose-dependent

antitumor activity

Mice with ALK-positive

tumor xenografts

30 mg/kg single oral

dose

>90% inhibition of
ALK tyrosine
phosphorylation for

over 12 hours

Mice with ALK-positive

tumor xenografts

30 mg/kg twice daily

Complete/near-
complete tumor

regressions

Table 2: In Vivo Efficacy of CEP-28122

ALK Signaling Pathway and Mechanism of Action of
CEP-28122
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CEP-28122 exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion
protein, which in turn blocks the activation of downstream signaling cascades crucial for cancer
cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/AKT,
and RAS/MAPK pathways.
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Figure 1: ALK Signaling Pathway Inhibition by CEP-28122
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Chemical Synthesis and Purification of CEP-28122
Mesylate Salt: A Representative Approach

While the specific, detailed synthesis and purification protocol for CEP-28122 mesylate salt is
not publicly available, a general and representative synthetic strategy for similar 2,4-
diaminopyrimidine-based ALK inhibitors can be outlined. This often involves a convergent
synthesis approach.

Representative Synthetic Workflow

The synthesis can be conceptually divided into the preparation of three key fragments: the
diaminopyrimidine core, the bicyclo[2.2.1]heptene amine side chain, and the substituted
tetrahydro-benzoannulene aniline derivative. These fragments are then coupled to form the

final compound.
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Representative Synthesis
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Figure 2: Representative Synthetic and Purification Workflow
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Experimental Protocols (Representative)

The following are generalized, representative protocols for the key steps in the synthesis of a
diaminopyrimidine compound, which should be adapted and optimized for the specific
synthesis of CEP-28122.

Protocol 1: Synthesis of the Diaminopyrimidine Intermediate (Nucleophilic Aromatic
Substitution)

Reaction Setup: To a solution of 2,4,5-trichloropyrimidine in a suitable aprotic solvent (e.qg.,
N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or
argon), add a non-nucleophilic base (e.g., diisopropylethylamine).

Amine Addition: Add a solution of the bicyclo[2.2.1]heptene amine derivative dropwise to the
reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is
consumed.

Work-up: Quench the reaction with water and extract the product with an organic solvent
(e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Synthesis of CEP-28122 Free Base (Final Coupling)

e Reaction Setup: Dissolve the diaminopyrimidine intermediate and the substituted tetrahydro-
benzoannulene aniline derivative in a suitable solvent (e.g., 2-butanol or dioxane) in a sealed
reaction vessel.

o Catalysis: Add a palladium catalyst (e.g., Pdz(dba)s) and a phosphine ligand (e.g.,
Xantphos), followed by a base (e.g., cesium carbonate).
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Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-120
°C) for several hours.

Reaction Monitoring: Monitor the reaction progress by LC-MS.

Work-up and Purification: Upon completion, cool the reaction mixture, filter through celite,
and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Purification and Mesylate Salt Formation

Final Purification: The synthesized free base of CEP-28122 can be further purified by
preparative high-performance liquid chromatography (HPLC) to achieve high purity (>99%).

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., a mixture of
dichloromethane and methanol).

Acid Addition: Add a stoichiometric amount of methanesulfonic acid (dissolved in a minimal
amount of the same solvent) dropwise to the solution of the free base while stirring.

Crystallization: The mesylate salt may precipitate directly from the solution. If not, the solvent
can be slowly evaporated, or an anti-solvent (e.g., diethyl ether or hexane) can be added to
induce crystallization.

Isolation: Collect the crystalline solid by filtration, wash with a cold, non-polar solvent, and
dry under vacuum to yield the final CEP-28122 mesylate salt.

Conclusion

CEP-28122 is a highly effective ALK inhibitor with a well-characterized biological profile. While
the precise details of its commercial synthesis and purification are proprietary, the information
presented in this guide provides a solid foundation for researchers working with this compound
or developing similar targeted therapies. The representative synthetic protocols and signaling
pathway diagrams offer valuable insights into the chemistry and mechanism of action of this
important anti-cancer agent. Further research into novel synthetic routes and purification
techniques could lead to more efficient production and potentially new therapeutic applications.

 To cite this document: BenchChem. [The Synthesis and Purification of CEP-28122 Mesylate
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[https://www.benchchem.com/product/b10762211#cep-28122-mesylate-salt-chemical-
synthesis-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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